Cas no 26398-72-1 (Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-)
26398-72-1 structure
Product Name:Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-
CAS-nummer:26398-72-1
MF:C19H33NO
MW:291.471425771713
CID:259968
PubChem ID:223226
Update Time:2025-04-19
Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-
- 2-(diethylaminomethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol
- 2-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
- 2-Diaethylaminomethyl-4-(1,1,3,3-tetramethyl-butyl)-phenol
- 2-Diaethylaminomethyl-4-< 1,1,3,3-tetramethyl-butyl> -phenol
- AC1L5CED
- AC1Q7AAU
- AG-K-06500
- AR-1D6174
- CTK4F7814
- NSC10642
- 26398-72-1
- DTXSID40278923
- NSC-10642
-
- Inchi: 1S/C19H33NO/c1-8-20(9-2)13-15-12-16(10-11-17(15)21)19(6,7)14-18(3,4)5/h10-12,21H,8-9,13-14H2,1-7H3
- InChI-sleutel: RNTKCCDZFMFKCI-UHFFFAOYSA-N
- LACHT: OC1C=CC(=CC=1CN(CC)CC)C(C)(C)CC(C)(C)C
Berekende eigenschappen
- Exacte massa: 291.25639
- Monoisotopische massa: 291.256214676g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 7
- Complexiteit: 301
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 23.5Ų
Experimentele eigenschappen
- PSA: 23.47
Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)- Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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